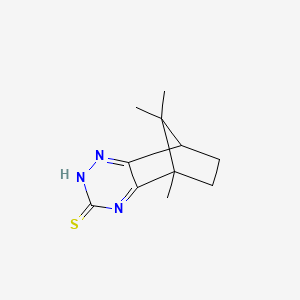
5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its triazine ring fused with a tetrahydro-methano-benzene ring, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- (3aS,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-4H-3a,7-methanoazulene
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
Uniqueness
5,9,9-Trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazine-3-thiol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.02,7]undeca-2,6-diene-5-thione |
InChI |
InChI=1S/C11H15N3S/c1-10(2)6-4-5-11(10,3)8-7(6)13-14-9(15)12-8/h6H,4-5H2,1-3H3,(H,12,14,15) |
InChI Key |
FYDIWFZMQQDSND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=NC(=S)NN=C23)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12215289.png)
![1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12215299.png)
![N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide](/img/structure/B12215305.png)
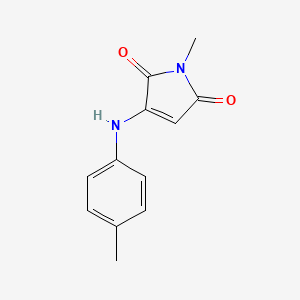
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B12215315.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12215320.png)
![(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B12215321.png)
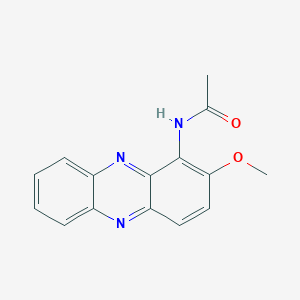
![2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12215340.png)
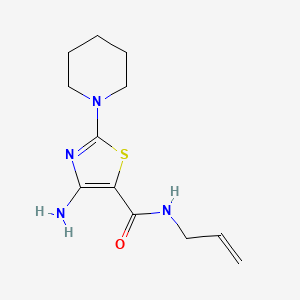
![3-[4-(piperidin-1-ylsulfonyl)phenyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12215346.png)
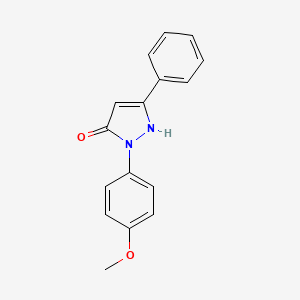
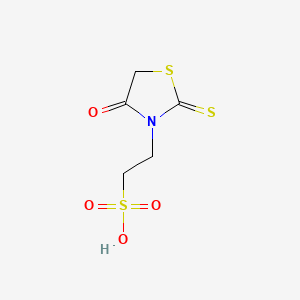
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B12215354.png)
